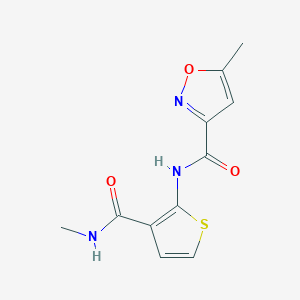

5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Isoxazole derivatives are synthesized through various chemical reactions and are analyzed for their structural and molecular properties. Studies on similar compounds, such as 3-methylisoxazole-5-carboxamides and their derivatives, demonstrate the versatility of isoxazole frameworks in synthesizing compounds with potential biological and material applications. For instance, the one-pot synthesis of 3-methylisoxazole-5-carboxamides showcases the chemical flexibility and applicability of isoxazole derivatives in creating pharmacologically relevant structures (Martins et al., 2002).

Antitumor Properties

Isoxazole derivatives have been explored for their antitumor properties. The synthesis of imidazotetrazines, compounds structurally related to isoxazole derivatives, has shown broad-spectrum antitumor activity. These studies indicate the potential of isoxazole-related structures in the development of new antitumor agents, with some compounds demonstrating curative activity against specific types of leukemia (Stevens et al., 1984).

Herbicidal and Insecticidal Activity

Research into isoxazole derivatives has also extended to applications in agriculture, where certain isoxazole compounds exhibit significant herbicidal and insecticidal activities. The development of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, for example, has shown promise in controlling broadleaf and narrowleaf weeds, highlighting the agricultural relevance of isoxazole derivatives (Hamper et al., 1995).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes. The inhibition of these enzymes suggests therapeutic potentials for isoxazole derivatives in treating conditions like glaucoma and neuropathic pain, further underscoring the pharmacological applications of these compounds (Altug et al., 2017).

Orientations Futures

Given the significance of isoxazole and thiophene moieties in drug discovery , it would be interesting to further investigate the properties and potential applications of “5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide”. This could involve developing new synthetic strategies, investigating its mechanism of action, and assessing its safety and efficacy in preclinical and clinical studies.

Mécanisme D'action

Target of Action

The primary targets of the compound “5-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-3-carboxamide” are currently unknown. Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects .

Propriétés

IUPAC Name |

5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-6-5-8(14-17-6)10(16)13-11-7(3-4-18-11)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXGNEHQHBSDCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)

![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)

![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)